4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole ring system, which is crucial in many biological processes and has been extensively studied for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent steps involve the addition of the but-3-yn-2-ol group through various organic reactions, such as alkylation or acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the indole ring.
Scientific Research Applications
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structure, which combines the indole ring with a but-3-yn-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62365-80-4 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H13NO/c1-13(2,15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14-15H,1-2H3 |
InChI Key |
CAIWNNZSKPOUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
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